4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol
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Overview
Description
4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 4-aminobutan-1-ol under appropriate conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of the compound.
4-aminobutan-1-ol: Another precursor used in the synthesis.
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with similar structural features.
Uniqueness
4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-[(1-ethylpyrazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-2-13-7-5-10(12-13)9-11-6-3-4-8-14/h5,7,11,14H,2-4,6,8-9H2,1H3 |
InChI Key |
BZNCDYVEWWGLCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCCCCO |
Origin of Product |
United States |
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